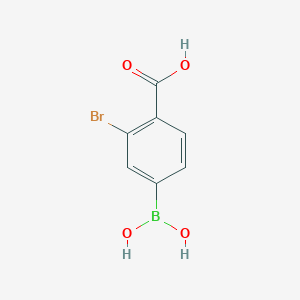

3-Bromo-4-carboxyphenylboronic acid

Description

Significance of Arylboronic Acids in Contemporary Organic Chemistry

Arylboronic acids, organic compounds featuring a boronic acid group (-B(OH)₂) attached to an aromatic ring, have become indispensable tools in modern organic chemistry. wikipedia.org Their prominence stems largely from their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. rsc.orglibretexts.org This reaction is fundamental to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org Beyond their utility in C-C bond formation, arylboronic acids are valued for their general stability, low toxicity, and the ease with which they can be handled and purified, making them highly practical reagents in diverse synthetic applications. nih.govnih.gov

Overview of Functionalized Arylboronic Acids as Versatile Synthetic Intermediates

Functionalized arylboronic acids, which bear additional reactive groups on the aromatic ring, are exceptionally versatile synthetic intermediates. nih.gov These functional groups allow for the construction of highly complex and polyfunctional molecules in a modular fashion. The substituents can modulate the electronic and steric properties of the boronic acid, influencing its reactivity in coupling reactions. rsc.org Furthermore, these functional groups serve as handles for subsequent chemical transformations, enabling multi-step syntheses from a single building block. In recent years, there has been growing interest in the transition-metal-free transformations of arylboronic acids, further expanding their synthetic utility for creating C-C, C-N, and C-O bonds. nih.gov

Specific Research Focus on Halogenated and Carboxyl-Substituted Phenylboronic Acids

Among the vast array of functionalized arylboronic acids, those containing both halogen and carboxyl substituents have garnered specific research interest. The halogen atom (e.g., bromine, chlorine) provides a reactive site for further cross-coupling reactions, allowing for sequential, site-selective elaborations of a molecular scaffold. beilstein-journals.org Simultaneously, the carboxylic acid group offers a versatile point for modification through reactions such as esterification or amidation, enabling the connection of the aryl unit to other molecules, including peptides or polymers. guidechem.comchemicalbook.com This dual functionality makes halogenated and carboxyl-substituted phenylboronic acids powerful building blocks for creating biaryl compounds, complex heterocyclic systems, and molecules with targeted biological or material properties. rsc.orgscientificlabs.co.uk

Historical Context of 3-Bromo-4-carboxyphenylboronic Acid Research

While boronic acids were first synthesized in the 19th century, their widespread application in organic synthesis surged following the discovery of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979. nih.govnih.gov This Nobel Prize-winning discovery created a high demand for novel and structurally diverse arylboronic acids. The specific research into multi-functionalized derivatives like 3-Bromo-4-carboxyphenylboronic acid is a direct result of this paradigm shift. There is no extensive early history for this specific compound; rather, its development is rooted in the modern pursuit of sophisticated, pre-functionalized building blocks that enable efficient and convergent synthetic strategies for complex target molecules. Its structure is designed to leverage the power of sequential cross-coupling and functional group derivatization that defines much of contemporary medicinal and materials chemistry.

Properties

Molecular Formula |

C7H6BBrO4 |

|---|---|

Molecular Weight |

244.84 g/mol |

IUPAC Name |

4-borono-2-bromobenzoic acid |

InChI |

InChI=1S/C7H6BBrO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) |

InChI Key |

KCVAVLJJWWMHEY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)Br)(O)O |

Origin of Product |

United States |

Synthesis Methodologies of 3 Bromo 4 Carboxyphenylboronic Acid

Direct Synthetic Routes

Direct synthetic routes to 3-bromo-4-carboxyphenylboronic acid involve the introduction of either the bromine atom or the boronic acid group in a single key step onto a precursor that already contains the other functionalities.

Bromination of Carboxyphenylboronic Acids

The direct bromination of 4-carboxyphenylboronic acid represents a conceptually straightforward approach to 3-bromo-4-carboxyphenylboronic acid. This method relies on the electrophilic aromatic substitution of a bromine atom onto the phenyl ring. The carboxylic acid and boronic acid groups are both present on the starting material, and their directing effects will influence the position of bromination. The carboxylic acid group is a meta-director, while the boronic acid group is also generally considered a meta-director. Therefore, achieving selective bromination at the desired position, ortho to the boronic acid and meta to the carboxylic acid, can be challenging and may lead to a mixture of isomers.

The reaction typically involves treating 4-carboxyphenylboronic acid with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. The choice of solvent and reaction conditions is crucial to control the reactivity and selectivity of the bromination process.

| Starting Material | Reagents | Product | Notes |

| 4-Carboxyphenylboronic acid | Bromine (Br₂) | 3-Bromo-4-carboxyphenylboronic acid | Selectivity can be an issue due to the directing effects of the existing functional groups. |

Boronylation of Bromo-Carboxylic Acid Precursors

An alternative direct route involves the borylation of a pre-existing bromo-carboxylic acid, such as 3-bromo-4-halobenzoic acid or 3-bromo-4-carboxy-protected precursors. A common method for this transformation is through a lithiation-borylation sequence. bris.ac.uk This involves the deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium, at low temperatures, followed by quenching the resulting aryllithium species with a boron electrophile, typically a trialkyl borate (B1201080) like triisopropyl borate. Subsequent acidic workup then hydrolyzes the borate ester to yield the desired boronic acid.

A patent (CN103724366A) describes a similar strategy for the synthesis of p-carboxyphenylboronic acid from p-bromobenzoic acid. google.com This process involves the protection of the carboxylic acid group as an amide, followed by a substitution reaction to introduce the boronic acid group, and subsequent hydrolysis to reveal the carboxylic acid. google.com This multi-step approach within the broader "boronylation" strategy highlights the need for protecting groups to avoid side reactions with the acidic proton of the carboxylic acid.

| Precursor | Key Transformation | Reagents | Product |

| 3-Bromo-4-halobenzoic acid derivative | Lithiation-Borylation | 1. n-Butyllithium 2. Triisopropyl borate 3. Acidic workup | 3-Bromo-4-carboxyphenylboronic acid |

Multi-Step Synthesis Approaches

Multi-step syntheses provide greater flexibility and control over the introduction of functional groups, often leading to higher yields and purities of the final product.

Strategies from Halogenated Benzonitriles

Halogenated benzonitriles serve as versatile starting materials for the synthesis of 3-bromo-4-carboxyphenylboronic acid. A plausible route could start from 3-bromo-4-cyanobenzonitrile. The synthesis of a related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, has been reported starting from 4-hydroxybenzonitrile, which undergoes bromination as a key step. researchgate.net

A potential synthetic sequence starting from a suitable halogenated benzonitrile (B105546) would involve:

Introduction of the bromine atom at the desired position if not already present.

Conversion of the nitrile group to a carboxylic acid. This is typically achieved through hydrolysis under acidic or basic conditions.

Introduction of the boronic acid functionality, often via a lithiation-borylation sequence on a suitably protected intermediate.

For instance, the hydrolysis of a nitrile to a carboxylic acid can be a key step in such a sequence. The reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid has been shown to yield the corresponding carboxylic acid in high yield, demonstrating a method for the conversion of a nitrogen-containing functional group to a carboxylic acid under mild conditions. mdpi.com

Routes from Substituted Benzoic Acids

A common and effective multi-step approach utilizes readily available substituted benzoic acids, such as 3-bromo-4-methylbenzoic acid. nih.govsigmaaldrich.com This strategy involves the transformation of the methyl group into a carboxylic acid and a separate step to introduce the boronic acid functionality.

A typical synthesis could proceed as follows:

Bromination of the methyl group: The methyl group of 3-bromo-4-methylbenzoic acid can be brominated using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. chemicalbook.com This would yield 3-bromo-4-(bromomethyl)benzoic acid.

Conversion to the boronic acid precursor: The resulting benzylic bromide can then be converted into a precursor suitable for borylation.

Formation of the boronic acid: Alternatively, the 3-bromo-4-methylbenzoic acid can be converted to its corresponding boronic acid derivative first, followed by oxidation of the methyl group.

| Starting Material | Key Transformations | Intermediate(s) | Product |

| 3-Bromo-4-methylbenzoic acid | 1. Bromination of the methyl group 2. Further functional group manipulations | 3-Bromo-4-(bromomethyl)benzoic acid | 3-Bromo-4-carboxyphenylboronic acid |

Esterification and Protection Strategies

Due to the reactivity of boronic acids, protection of the boronic acid moiety is often a crucial step in multi-step synthetic sequences. This is commonly achieved by converting the boronic acid to a more stable boronic ester. The pinacol (B44631) ester is a widely used protecting group in this context.

Synthesis of 3-Bromo-4-carboxyphenylboronic Acid Pinacol Ester

The synthesis of 3-Bromo-4-carboxyphenylboronic acid pinacol ester is typically achieved through a palladium-catalyzed cross-coupling reaction, known as the Miyaura borylation. nih.govorganic-chemistry.org This reaction involves the coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The general reaction scheme is as follows:

Aryl Halide + Bis(pinacolato)diboron --(Pd catalyst, Base)--> Aryl Boronate Pinacol Ester

Hydrolysis of Boronic Esters to Regenerate Boronic Acids

Once the desired synthetic transformations are complete, the boronic acid functionality needs to be regenerated by hydrolyzing the pinacol ester. This deprotection step is often carried out under aqueous conditions. The pinacolboronate esters can be hydrolyzed to the corresponding boronic acids, though they are generally stable to normal workup including chromatographic purification. organic-chemistry.org The hydrolysis of aryl pinacolboronate esters can be challenging and is influenced by factors such as pH and the electronic nature of the substituents on the aromatic ring. nih.gov

For some boronic esters, hydrolysis can be achieved by treatment with an aqueous acid. A patent for the preparation of p-carboxyphenylboronic acid describes a hydrolysis step where the intermediate is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by the addition of lithium hydroxide. After reaction, the pH is adjusted with dilute hydrochloric acid to precipitate the boronic acid. google.com This suggests that a similar acid- or base-mediated hydrolysis could be applicable to 3-Bromo-4-carboxyphenylboronic acid pinacol ester.

Optimization of Synthetic Conditions and Yields

The efficiency and yield of the Miyaura borylation reaction can be significantly influenced by various factors, including the choice of catalyst, ligand, base, and solvent.

Optimization studies for the Miyaura borylation of aryl bromides have shown that the choice of base is crucial. nih.gov While potassium acetate (B1210297) (KOAc) is a commonly used base, research has indicated that lipophilic bases such as potassium 2-ethylhexanoate (B8288628) can lead to improved reaction rates and yields, even at lower temperatures. nih.gov The use of micellar catalysis, employing surfactants like TPGS-750-M in water, has also been shown to be an effective strategy for conducting Miyaura borylations of aryl bromides at room temperature with high conversions. nih.gov

For challenging substrates, the choice of the palladium catalyst and ligand system is critical. Solvent-free conditions, utilizing ball milling, have also been explored as a sustainable method for the palladium-catalyzed borylation of aryl halides, offering high yields in short reaction times. researchgate.net The optimization of these parameters would be essential to achieve a high yield of 3-Bromo-4-carboxyphenylboronic acid pinacol ester.

Below is a table summarizing key factors for the optimization of the Miyaura borylation reaction:

| Factor | Options and Considerations | Research Findings |

| Catalyst | Palladium complexes such as PdCl₂(dppf), Pd(dba)₂, Pd(OAc)₂ are commonly used. | The choice of catalyst can significantly impact reaction efficiency. |

| Ligand | Phosphine (B1218219) ligands like PPh₃, PCy₃, and XPhos are often employed. | The ligand influences the stability and activity of the palladium catalyst. |

| Base | Potassium acetate (KOAc), potassium carbonate (K₂CO₃), and lipophilic carboxylate salts. | Lipophilic bases can enhance reaction rates and yields. nih.gov |

| Solvent | Dioxane, THF, DMF, and even water (with surfactants). | Micellar catalysis in water allows for milder reaction conditions. nih.gov |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) is a common choice. | |

| Temperature | Typically ranges from room temperature to elevated temperatures (e.g., 80-100 °C). | Optimization can lead to lower reaction temperatures. |

Analytical Characterization Techniques for Synthetic Products

The identity and purity of the synthesized 3-Bromo-4-carboxyphenylboronic acid and its pinacol ester intermediate are confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information on the number and environment of protons in the molecule. For a related compound, methylboronic acid pinacolate ester, the ¹H NMR spectrum shows a singlet for the methyl protons and a singlet for the pinacol protons. rsc.org

¹³C NMR is used to determine the carbon framework of the molecule.

¹¹B NMR is particularly useful for characterizing boron-containing compounds, with the chemical shift indicating the coordination environment of the boron atom. rsc.org

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product and for monitoring the progress of the reaction. nih.gov The analysis of boronic pinacol esters by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis. researchgate.netresearchgate.net Method development often involves the use of aprotic diluents and careful selection of the stationary phase and mobile phase composition to minimize degradation. nih.govresearchgate.net

The following table outlines the key analytical techniques and their applications in the characterization of 3-Bromo-4-carboxyphenylboronic acid and its ester.

| Analytical Technique | Purpose | Key Observations |

| ¹H NMR | Structural confirmation and identification of protons. | Chemical shifts and coupling constants of aromatic and protecting group protons. |

| ¹³C NMR | Determination of the carbon skeleton. | Chemical shifts of aromatic, carboxyl, and pinacol carbons. |

| ¹¹B NMR | Characterization of the boron center. | A characteristic signal for the tricoordinate boron in the pinacol ester. rsc.org |

| HPLC | Purity assessment and reaction monitoring. | Retention time and peak purity. Challenges with on-column hydrolysis need to be addressed. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Determination of molecular weight. | Molecular ion peak corresponding to the expected mass. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretching frequencies for C=O (carboxyl), B-O, and C-Br bonds. |

Cross Coupling Reactions and Mechanistic Insights Involving 3 Bromo 4 Carboxyphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of 3-Bromo-4-carboxyphenylboronic Acid

The dual reactivity of 3-bromo-4-carboxyphenylboronic acid, possessing both a boronic acid group for coupling and a bromo substituent for further functionalization, makes it a valuable reagent in organic synthesis.

The Suzuki-Miyaura reaction is catalyzed by palladium complexes, typically in the Pd(0) oxidation state. youtube.com A variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, often in conjunction with phosphine (B1218219) ligands. organic-chemistry.orgrsc.org The reaction is performed under basic conditions, which are essential for the activation of the boronic acid. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). rsc.org

The choice of catalyst, ligand, base, and solvent system is crucial for the successful coupling of 3-bromo-4-carboxyphenylboronic acid and can significantly impact reaction yields and selectivity. youtube.com For instance, a common protocol might involve reacting the boronic acid with an aryl halide in a solvent mixture such as toluene/water or dioxane/water, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. rsc.orgmdpi.com The reaction temperature and time are also critical parameters that need to be optimized for each specific substrate pair. beilstein-journals.org

| Component | Examples | General Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. youtube.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃), Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | Stabilizes the palladium center and influences reactivity. rsc.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. rsc.org |

| Solvent | Toluene/Water, Dioxane/Water, DMF | Solubilizes reactants and influences reaction rate. rsc.org |

In the context of a Suzuki-Miyaura reaction, 3-bromo-4-carboxyphenylboronic acid serves as the organoboron component. The boronic acid moiety is the reactive site for the palladium-catalyzed cross-coupling with an organohalide. The presence of both a bromine atom and a carboxylic acid group on the phenyl ring can influence the reactivity of the boronic acid. The electron-withdrawing nature of the carboxylic acid can affect the nucleophilicity of the aryl group being transferred from the boron atom.

The inherent reactivity of the C-Br bond in 3-bromo-4-carboxyphenylboronic acid allows for its participation in a subsequent cross-coupling reaction. This dual functionality enables the synthesis of non-symmetrical biaryl compounds in a stepwise manner. For instance, the boronic acid can first be coupled with an aryl halide, and the resulting bromo-biaryl product can then undergo a second Suzuki-Miyaura reaction at the bromine position.

Stereoselectivity is a critical consideration when the coupling partners contain stereocenters. In the case of coupling reactions involving alkenyl halides and alkenylboronic acids, the Suzuki-Miyaura reaction is known to proceed with retention of the stereochemistry of the double bonds. nih.gov This means that a (Z)-alkenyl halide will predominantly yield a (Z)-alkenyl product. nih.gov

Regioselectivity becomes important when a substrate contains multiple reactive sites. For polyhalogenated heteroaromatic compounds, the site of the Suzuki-Miyaura coupling can often be controlled by the electronic and steric properties of the substrate. nih.gov Generally, the reaction occurs preferentially at the most electron-deficient or least sterically hindered position. beilstein-journals.orgmanchester.ac.uk In the case of substrates with different halogen atoms, the reactivity order is typically I > Br > Cl, allowing for selective coupling at the more reactive halide. libretexts.org For a molecule like 3-bromo-4-carboxyphenylboronic acid, the primary reaction site for Suzuki-Miyaura coupling is the boronic acid group.

The choice of ligand is paramount in fine-tuning the reactivity and selectivity of the Suzuki-Miyaura reaction. researchgate.net Phosphine ligands, such as triphenylphosphine (PPh₃) and bulky electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃), are commonly used. organic-chemistry.orgrsc.org The ligand influences the stability of the palladium catalyst, its reactivity in the oxidative addition step, and the rate of reductive elimination. researchgate.net For challenging couplings, specialized ligands have been developed to promote high yields and turnover numbers. rsc.org

| Factor | Effect on Reaction | Examples |

|---|---|---|

| Ligand | Influences catalyst stability, reactivity, and product yield. researchgate.net | PPh₃, P(t-Bu)₃, Buchwald ligands. organic-chemistry.orgrsc.org |

| Solvent | Affects solubility of reactants and catalyst, and can influence reaction rate and selectivity. rsc.orgnih.gov | Toluene/H₂O, Dioxane/H₂O, DMF, THF. rsc.org |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to the Pd(0) catalyst, forming a Pd(II) intermediate, [R¹-Pd(II)-X]. libretexts.org This step is often the rate-determining step of the reaction. libretexts.org The reactivity of the halide follows the order I > Br > Cl. libretexts.org

Transmetalation: The organoboron reagent (R²-B(OH)₂), after activation by a base to form a boronate species [R²-B(OH)₃]⁻, transfers its organic group (R²) to the palladium center. organic-chemistry.org This step results in a new Pd(II) intermediate, [R¹-Pd(II)-R²], and the boron-containing byproduct. youtube.com

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired C-C bond in the product (R¹-R²). libretexts.org This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the widely recognized Suzuki-Miyaura coupling, 3-Bromo-4-carboxyphenylboronic acid is a potential substrate for a variety of other metal-catalyzed cross-coupling reactions. These alternative methods offer different reactivity profiles and may be advantageous under specific synthetic conditions.

Negishi and Kumada Coupling Parallels and Comparisons

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.govwikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the generally higher functional group tolerance of organozinc reagents compared to the Grignard reagents used in Kumada coupling. nih.govwikipedia.org For a substrate like 3-Bromo-4-carboxyphenylboronic acid, the presence of the carboxylic acid group would be a critical consideration. While direct Negishi coupling of this specific molecule is not extensively documented in the provided results, the reaction is known to be effective for aryl bromides and can tolerate various functional groups. nih.govacs.org The formation of an organozinc species from 3-Bromo-4-carboxyphenylboronic acid would likely require protection of the carboxylic acid and boronic acid moieties prior to the coupling reaction. The use of palladacycle precatalysts has been shown to facilitate Negishi couplings of heteroarylzinc reagents with heterocyclic halides at room temperature with excellent yields, a testament to the mild conditions that can be achieved. researchgate.net

Kumada Coupling: The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. pdx.eduwikipedia.org Grignard reagents are highly reactive, which can be a limitation when working with molecules containing acidic protons, such as the carboxylic acid and boronic acid groups of 3-Bromo-4-carboxyphenylboronic acid. These acidic groups would be deprotonated by the Grignard reagent, consuming the reagent and preventing the desired cross-coupling. Therefore, protection of these functional groups would be essential. Despite this limitation, the Kumada coupling is valuable for its use of readily available Grignard reagents. rsc.org Nickel pincer complexes have been shown to catalyze the Kumada coupling of non-activated alkyl halides with functionalized aryl Grignard reagents, demonstrating tolerance to esters, amides, and nitriles. epfl.chnih.govacs.org

A comparative overview of these reactions in the context of a functionalized aryl bromide is presented below:

| Feature | Negishi Coupling | Kumada Coupling |

| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |

| Catalyst | Palladium or Nickel | Palladium or Nickel |

| Functional Group Tolerance | Generally good | Limited by reactivity of Grignard reagent |

| Application with 3-Bromo-4-carboxyphenylboronic acid | Plausible with protection of acidic groups | Plausible with protection of acidic groups |

Electrophilic and Nucleophilic Cross-Coupling Variants

Cross-coupling reactions can also be categorized based on the nature of the coupling partners. While the aforementioned reactions typically involve a nucleophilic organometallic reagent, electrophilic and nucleophilic functionalization of the boronic acid itself or its derivatives can occur.

Electrophilic Cross-Coupling Variants: In these reactions, the boronic acid acts as the nucleophile, reacting with an electrophilic partner. A notable example is electrophilic amination. While specific examples with 3-Bromo-4-carboxyphenylboronic acid are scarce in the provided results, general methods for the primary amination of arylboronic acids have been developed. For instance, a phosphetane-based catalyst has been used to capture the transient nitroxyl (B88944) (HNO) intermediate from the Nef decomposition of 2-nitropropane, enabling the chemoselective primary amination of various arylboronic acids. rsc.org This method is distinguished by its compatibility with a range of nucleophilic functional groups. rsc.org Another approach to functionalizing arylboronic acids is through nitration. The use of nitrating agents like Bi(NO₃)₃·5H₂O/K₂S₂O₈ has been shown to be effective for a broad scope of arylboronic acids, including those with electron-deficient substituents. nih.gov

Nucleophilic Cross-Coupling Variants: In this context, the "3-Bromo-4-carboxyphenyl" moiety would act as an electrophile. The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, a common reaction pathway for aryl halides. While direct nucleophilic aromatic substitution on 3-Bromo-4-carboxyphenylboronic acid is not detailed, reactions on similar structures provide insight. For example, the synthesis of quinolone derivatives as influenza A virus replication inhibitors involves the amidation of 3- or 4-carboxyphenylboronic acid. nih.gov This demonstrates the reactivity of the carboxyl group in forming amide bonds, a type of nucleophilic acyl substitution. acs.orgepfl.chnih.gov The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. acs.orgepfl.chnih.gov

Non-Metal Catalyzed Coupling and Functionalization

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by concerns about cost and toxicity. Several metal-free methods for carbon-carbon bond formation involving arylboronic acids have been reported.

One such approach involves the coupling of nitrile imines, generated photochemically, with arylboronic acids. This reaction provides access to a diverse library of hydrazone derivatives and represents the first example of a direct reaction between a 1,3-dipole and a boronic acid. rsc.org Another significant metal-free method is the reductive coupling of tosylhydrazones with boronic acids, which is highly general and tolerant of various functional groups. nih.gov

Furthermore, metal-free Suzuki-type coupling reactions of aryl halides with arylboronic acids have been achieved using microwave promotion in water with a phase-transfer catalyst. preprints.org These reactions are sensitive to the choice of base and solvent, with sodium carbonate and water being optimal. preprints.org The scope, however, is generally limited to aryl-aryl couplings. preprints.org

Computational Studies on Reaction Mechanisms and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of cross-coupling reactions. While no specific DFT studies on the cross-coupling of 3-Bromo-4-carboxyphenylboronic acid were found in the provided search results, studies on related systems offer significant insights into the potential reaction pathways.

DFT calculations have been instrumental in understanding the catalytic cycles of reactions like the Suzuki-Miyaura coupling. For instance, a DFT study on the palladium-catalyzed cross-coupling of phenylboronic acid with acetic anhydride (B1165640) investigated two alternative catalytic cycles, one starting from a neutral Pd(0) complex and the other from an anionic species. nih.govresearchgate.netdntb.gov.ua The calculations revealed that both pathways are energetically feasible and are dominated by cis-configured square-planar palladium(II)diphosphine intermediates. nih.govresearchgate.netdntb.gov.ua A key finding was that the transmetalation step, where the phenyl group is transferred from boron to palladium, involves a transition state with the acetate (B1210297) base bridging the two metal centers. nih.govresearchgate.net

For Negishi couplings, computational studies could help understand the relative rates of reductive elimination versus the undesired β-hydride elimination, especially when dealing with functionalized substrates. nih.gov Similarly, for Kumada couplings, DFT could model the stability of intermediates and transition states, providing insights into the effects of ligands and additives on the reaction outcome, particularly in managing the high reactivity of Grignard reagents. researchgate.net

Derivatization Strategies and Functionalization of 3 Bromo 4 Carboxyphenylboronic Acid

Functional Group Transformations on the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for the formation of esters, amides, and the reduction to alcohols or aldehydes. These transformations are fundamental in modifying the molecule's steric and electronic properties or for linking it to other molecular fragments.

The conversion of the carboxylic acid to an ester or an amide is a common strategy for derivatization. However, the presence of the boronic acid requires consideration, as it can undergo dehydration to form boroxines, particularly under acidic conditions or upon heating. To prevent this and other side reactions, the boronic acid is often protected, typically as a pinacol (B44631) ester, prior to performing transformations on the carboxyl group.

Esterification: Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol under acidic catalysis. nih.govresearchgate.net For a substrate like 3-bromo-4-carboxyphenylboronic acid, direct esterification may require protection of the boronic acid to prevent boroxine (B1236090) formation. Alternatively, milder, non-acidic methods can be employed. These include reaction with an alkyl halide under basic conditions or using coupling agents that activate the carboxylic acid directly.

Amidation: Amide bond formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. masterorganicchemistry.comnih.gov Boric acid itself has been noted as a catalyst for direct amidation reactions, which could be a relevant consideration for substrates containing a boronic acid moiety. google.com As with esterification, protection of the boronic acid group is a common strategy to ensure clean conversion and high yields. nih.gov

| Transformation | Reagents & Conditions | Key Considerations |

|---|---|---|

| Esterification | 1. Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat (Fischer) 2. Alkyl Halide, Base (e.g., Cs₂CO₃), DMF 3. Alcohol, Coupling Agent (e.g., DCC, DMAP) | Protection of the boronic acid (e.g., as a pinacol ester) is often required to prevent dehydration/boroxine formation, especially under acidic/thermal conditions. |

| Amidation | 1. Amine, Coupling Agent (e.g., EDC, HOBt), Base, Solvent (e.g., DMF) 2. Convert to Acyl Chloride (e.g., SOCl₂), then add Amine 3. Amine, Boric Acid Catalyst, Heat | Method 2 (acyl chloride) is harsh and may not be compatible with the boronic acid. Method 1 is most common. Boronic acid protection is recommended. |

The selective reduction of the carboxylic acid group in 3-bromo-4-carboxyphenylboronic acid to a primary alcohol or an aldehyde presents a chemoselectivity challenge due to the presence of the reducible boronic acid and the aryl bromide.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LAH) can reduce carboxylic acids but will also readily react with the boronic acid and potentially the aryl bromide. A more chemoselective approach involves the use of borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·DMS). masterorganicchemistry.comlibretexts.org These reagents are known to selectively reduce carboxylic acids in the presence of many other functional groups, including esters and aryl halides. masterorganicchemistry.comlibretexts.org However, the boronic acid itself can be sensitive to these conditions. Therefore, protection of the boronic acid as a stable boronate ester (e.g., pinacol or MIDA ester) is the most reliable strategy to ensure that reduction occurs exclusively at the carboxylic acid, yielding the corresponding (4-(bromomethyl)-2-bromophenyl)boronic acid derivative. researchgate.netwikipedia.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more complex. It typically requires converting the carboxylic acid to a derivative like an acid chloride, ester, or Weinreb amide, which can then be reduced to the aldehyde using a controlled reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride. This multi-step process would almost certainly necessitate the protection of the boronic acid moiety throughout the sequence.

Functional Group Transformations on the Bromine Atom

The bromine atom serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing an aryl halide with a nucleophile. libretexts.org The viability of this reaction is highly dependent on the electronic properties of the aromatic ring. The SₙAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org

In the case of 3-bromo-4-carboxyphenylboronic acid, the primary electron-withdrawing group (carboxylic acid) is located meta to the bromine atom. This position does not allow for resonance stabilization of the negative charge of the Meisenheimer intermediate onto the carboxylate group. nih.gov Consequently, the intermediate is not sufficiently stabilized, and the standard SₙAr reaction is electronically disfavored and generally not a viable strategy for functionalizing the C-Br bond under typical conditions.

The most powerful and widely used method for functionalizing the C-Br bond of 3-bromo-4-carboxyphenylboronic acid is through palladium-catalyzed cross-coupling reactions. These reactions allow for the selective formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron reagent with an organohalide. strath.ac.uk In the context of 3-bromo-4-carboxyphenylboronic acid, the molecule itself contains both the necessary components: a boronic acid and an aryl halide. This allows for two possibilities: self-polymerization or, more usefully, selective cross-coupling. The C-Br bond is generally more reactive towards the initial oxidative addition step in the catalytic cycle than the C-B bond is towards transmetalation under many standard conditions. beilstein-journals.org This kinetic difference allows 3-bromo-4-carboxyphenylboronic acid (or its protected ester form) to act as the electrophilic partner, reacting with a different organoboron reagent to form a biaryl product. nih.govresearchgate.net

Other important cross-coupling reactions include:

Heck Coupling: Reaction with an alkene to form a substituted styrene (B11656) derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form an aniline (B41778) derivative.

For all these reactions, it is common practice to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and the boronic acid as a boronate ester to prevent interference with the basic conditions and the catalyst.

| Component | Examples |

|---|---|

| Aryl Halide | 3-Bromo-4-(methoxycarbonyl)phenylboronic acid pinacol ester |

| Boronic Acid/Ester | Aryl-B(OH)₂, Heteroaryl-B(OH)₂, Vinyl-B(pin) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

Solid-Phase Organic Synthesis with 3-Bromo-4-carboxyphenylboronic Acid

The bifunctional nature of 3-bromo-4-carboxyphenylboronic acid makes it an attractive building block or linker for solid-phase organic synthesis (SPOS), particularly in the construction of peptide and small molecule libraries. nih.govresearchgate.net The molecule can be attached to a solid support through either the carboxylic acid or the bromine atom, leaving the other functional group available for diversification.

Attachment via Carboxylic Acid: The most straightforward approach is the formation of an amide bond between the carboxylic acid group and an amine-functionalized resin (e.g., Rink amide resin). Standard peptide coupling conditions (EDC, HOBt, or HATU) can be used for this immobilization. Once anchored, the aryl bromide moiety is exposed and can be subjected to on-resin diversification using the palladium-catalyzed cross-coupling reactions described previously (e.g., Suzuki, Sonogashira). Cleavage from the resin under acidic conditions (e.g., with trifluoroacetic acid) would then release the final products as carboxamides.

Attachment via Aryl Bromide: Alternatively, the molecule can be tethered to the solid support via the C-Br bond. For example, a resin-bound boronic acid or boronate ester could undergo a Suzuki coupling with 3-bromo-4-carboxyphenylboronic acid (with its own functional groups suitably protected) to attach it to the solid phase. This strategy leaves the carboxylic acid and boronic acid functionalities available for subsequent on-resin chemical transformations. This approach is particularly useful for creating libraries where diversity is introduced at the carboxyl or boronic acid positions.

This dual functionality allows for the strategic design of synthetic routes on a solid support, enabling high-throughput synthesis and purification of complex molecules derived from the 3-bromo-4-carboxyphenylboronic acid scaffold.

Immobilization Techniques on Resin Supports

A significant advancement in the solid-phase synthesis involving boronic acids is the development of specialized resins that facilitate their reversible immobilization. This approach is particularly advantageous for multi-step syntheses where purification after each step would be time-consuming and lead to significant product loss. For carboxyl-functionalized arylboronic acids like 3-Bromo-4-carboxyphenylboronic acid, a highly effective method involves the use of a diethanolamine-based resin.

One such resin is N,N-diethanolaminomethyl polystyrene (DEAM-PS). The immobilization process is based on the formation of a stable bicyclic diethanolamine (B148213) boronate ester. This reaction is typically rapid and can be performed under mild, anhydrous conditions at room temperature. capes.gov.brresearchgate.net The use of the DEAM-PS resin circumvents the need for exhaustive water removal, which is often a challenge in esterification reactions. capes.gov.brresearchgate.net

The general procedure for the immobilization of a carboxyphenylboronic acid on DEAM-PS resin is outlined in the table below. While specific data for 3-Bromo-4-carboxyphenylboronic acid is not extensively published, the established protocol for similar compounds like p-carboxyphenylboronic acid provides a clear blueprint. researchgate.net

| Parameter | Condition | Purpose |

| Resin | N,N-diethanolaminomethyl polystyrene (DEAM-PS) | Provides the diethanolamine anchor for boronic acid immobilization. |

| Boronic Acid | 3-Bromo-4-carboxyphenylboronic acid | The substrate to be immobilized. |

| Solvent | Anhydrous THF or DMF | To facilitate the reaction and swell the resin. |

| Temperature | Room Temperature | Mild reaction conditions to prevent degradation. |

| Reaction Time | Typically minutes to a few hours | Rapid formation of the boronate ester linkage. |

| Post-reaction | Washing with anhydrous solvent | To remove any unbound boronic acid. |

This table illustrates a typical immobilization procedure based on established methods for functionalized arylboronic acids.

Once immobilized, the carboxylic acid and the bromo functionalities of 3-Bromo-4-carboxyphenylboronic acid are available for further chemical transformations. For instance, the carboxylic acid can be converted into amides, and the bromo group can participate in cross-coupling reactions. researchgate.net

Resin-to-Resin Transfer Reactions (RRTR)

Resin-to-Resin Transfer Reactions (RRTR) represent a powerful strategy in combinatorial chemistry, allowing for the transfer of a molecule from one solid support to another. This technique can streamline synthetic pathways by avoiding the need for cleavage from the resin, purification, and then re-attachment to a different support. capes.gov.brresearchgate.net

In the context of DEAM-PS-supported arylboronic acids, RRTR can be employed in reactions such as the Suzuki cross-coupling. capes.gov.brresearchgate.net For an immobilized species like 3-Bromo-4-carboxyphenylboronic acid, the boronic acid moiety is tethered to the DEAM-PS resin. The bromo group on the aromatic ring can then react with another boronic acid derivative that is either in solution or, more elegantly, attached to a different resin.

Multi-Component Reactions (e.g., Ugi Reactions)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. wikipedia.orgorganic-chemistry.orgnih.gov The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org

3-Bromo-4-carboxyphenylboronic acid is well-suited to participate as the carboxylic acid component in the Ugi reaction. This allows for the incorporation of the bromo- and borono-functionalized phenyl ring into a peptide-like scaffold in a single, efficient step. The products of such a reaction are peptidomimetics that can be further diversified through reactions of the bromo and boronic acid groups. organic-chemistry.orgnih.gov

The general scheme for an Ugi reaction involving 3-Bromo-4-carboxyphenylboronic acid is as follows:

3-Bromo-4-carboxyphenylboronic acid + Amine + Aldehyde + Isocyanide → α-(3-Bromo-4-boronophenyl-carboxamido) carboxamide derivative

The following table provides a hypothetical example of an Ugi reaction with 3-Bromo-4-carboxyphenylboronic acid, based on the well-established principles of this reaction.

| Component | Example Reactant | Role in Reaction |

| Carboxylic Acid | 3-Bromo-4-carboxyphenylboronic acid | Provides the acyl group and the functionalized phenyl scaffold. |

| Amine | Benzylamine | Forms an imine with the aldehyde. |

| Aldehyde | Isobutyraldehyde | Reacts with the amine to form the imine intermediate. |

| Isocyanide | tert-Butyl isocyanide | Undergoes nucleophilic attack on the iminium ion. |

| Solvent | Methanol or DMF | Polar solvent to facilitate the reaction. |

| Product | A complex α-acylamino carboxamide | A peptidomimetic with multiple points for further diversification. |

This table presents a representative Ugi reaction, a powerful tool for generating chemical libraries. wikipedia.orgorganic-chemistry.orgresearchgate.net

The Ugi reaction is particularly powerful for creating large combinatorial libraries of compounds for high-throughput screening. wikipedia.orgresearchgate.net The ability to vary each of the four components allows for the rapid generation of a vast number of structurally diverse molecules. The incorporation of the bromo and boronic acid functionalities from 3-Bromo-4-carboxyphenylboronic acid provides additional handles for subsequent chemical modifications, further expanding the chemical space that can be explored. organic-chemistry.orgnih.gov

Applications of 3 Bromo 4 Carboxyphenylboronic Acid in Organic Synthesis

Synthesis of Complex Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biaryl motifs. beilstein-journals.org These structural units are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-4-carboxyphenylboronic acid serves as an exceptional coupling partner in these reactions, leveraging its dual reactivity. The boronic acid moiety readily participates in the catalytic cycle with a palladium catalyst, while the bromo substituent offers a handle for a subsequent, independent coupling reaction.

This dual functionality allows for the sequential and controlled introduction of two different aryl or heteroaryl groups, leading to the efficient synthesis of unsymmetrical biaryls. elsevierpure.com The general approach involves an initial Suzuki-Miyaura coupling at the boronic acid position, followed by a second coupling at the bromine-bearing carbon. The carboxylic acid group can be maintained throughout these transformations or can be further functionalized, adding another layer of synthetic versatility.

For instance, in the synthesis of novel bichalcones, a brominated chalcone (B49325) can be coupled with a boronated chalcone via a Suzuki-Miyaura reaction to yield the final bichalcone structure. beilstein-journals.org This strategy highlights the utility of having both a bromine atom and a boronic acid precursor on different coupling partners to construct complex dimeric structures.

The table below summarizes representative research findings on the synthesis of complex biaryl compounds utilizing precursors with functionalities similar to 3-Bromo-4-carboxyphenylboronic acid.

Interactive Data Table: Synthesis of Biaryl Compounds

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Finding | Reference |

| 5-bromo-2-furfural | 3-Carboxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) / K2CO3 | Furyl-benzoic acid derivative | Efficient coupling to form a biaryl system containing a furan (B31954) ring. | elsevierpure.com |

| Bromoaniline | 3-Carboxyphenylboronic acid | Palladium Catalyst | Biaryl derivative | Demonstrates the coupling of an amino-substituted aryl halide. | researchgate.net |

| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl2(dppf) / NaOH | Bis-benzaldehyde | Synthesis of a symmetrical biaryl precursor for bichalcones. | beilstein-journals.org |

| Nα-protected bromotryptophans | Phenylboronic acid | Palladium nanoparticles / K3PO4 | Phenyl-tryptophan derivative | Highlights the application in modifying complex biomolecules like amino acids. | nih.gov |

Construction of Polyaromatic Systems

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues is a significant area of research due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. While direct and specific examples of 3-Bromo-4-carboxyphenylboronic acid being used for the construction of fused polyaromatic systems are not extensively documented in readily available literature, its structural motifs suggest a high potential for such applications.

Theoretically, the ortho-disposed bromo and carboxy functionalities, after suitable modification, could participate in intramolecular cyclization reactions to form fused ring systems. For example, an intramolecular Suzuki-Miyaura coupling reaction is a powerful strategy for synthesizing fused aromatic compounds. A molecule derived from 3-Bromo-4-carboxyphenylboronic acid, where the carboxylic acid is converted to another reactive group, could potentially undergo such a reaction.

Furthermore, annulation strategies, where a new ring is built onto an existing aromatic core, could leverage the reactivity of both the bromo and boronic acid groups. Palladium-catalyzed [3+3] annulation methods have been reported for the synthesis of PAHs from smaller aromatic fragments, showcasing the potential of coupling reactions in building extended π-systems. nih.gov Although not directly demonstrated with 3-Bromo-4-carboxyphenylboronic acid, the principles of these reactions could be applied. The presence of the carboxylic acid group could also be exploited to direct the regioselectivity of these cyclization reactions or to be converted into a group that facilitates the ring-forming process.

Preparation of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, forming the core structure of a vast number of pharmaceuticals. Boronic acids, including 3-Bromo-4-carboxyphenylboronic acid, are valuable precursors for the synthesis of a wide variety of heterocyclic scaffolds.

The versatility of the boronic acid group allows for its participation in various cyclization and multicomponent reactions. For instance, 3-Carboxyphenylboronic acid can be used in the preparation of 1H-Imidazo[1,2-a]quinoxaline derivatives. researchgate.net The carboxylic acid and boronic acid moieties can either be directly involved in the ring-forming steps or serve as functional handles for the introduction of substituents onto the heterocyclic core.

In one documented approach, boronic acid derivatives are synthesized through an amidation reaction between a carboxylic acid and an amine, showcasing how the carboxylic acid functionality of a molecule like 3-Bromo-4-carboxyphenylboronic acid can be utilized to link to other molecular fragments, which may then participate in the formation of a heterocyclic ring.

The following table presents examples of heterocyclic syntheses involving boronic acids.

Interactive Data Table: Synthesis of Heterocyclic Scaffolds

| Starting Material(s) | Reagent/Catalyst | Heterocyclic Product | Significance | Reference |

| 3-Carboxyphenylboronic acid, other reactants | - | 1H-Imidazo[1,2-a]quinoxaline derivatives | Demonstrates the use of a carboxyphenylboronic acid in constructing a fused heterocyclic system. | researchgate.net |

| 11-chloroquindoline derivative, aromatic diamine, 3- or 4-carboxyphenylboronic acid | HCl, 2-ethoxyethanol | Boronic acid derivatives of quindoline | Synthesis of potential inhibitors of influenza A virus (IAV) replication. |

Role as a Versatile Building Block in Complex Molecule Assembly

The true power of 3-Bromo-4-carboxyphenylboronic acid lies in its capacity to serve as a versatile and multifunctional building block in the synthesis of complex organic molecules. The orthogonal reactivity of its three functional groups—the boronic acid, the bromine atom, and the carboxylic acid—allows for a stepwise and highly controlled assembly of intricate molecular architectures. This trifunctionality is a significant advantage in multistep syntheses, where selective reactions at different sites of the molecule are crucial.

The boronic acid is typically the most reactive site towards palladium-catalyzed cross-coupling reactions, allowing for the initial introduction of an aryl or vinyl group. The bromine atom provides a site for a subsequent cross-coupling reaction, enabling the introduction of a second, different substituent. The carboxylic acid group can be carried through these reaction sequences and then be used for further transformations, such as amidation, esterification, or reduction, to build even more complex structures. elsevierpure.com This strategic, sequential functionalization is a cornerstone of modern synthetic chemistry for creating molecules with precise and complex substitution patterns.

The application of boronic acids as building blocks is extensive in medicinal chemistry for the development of new therapeutic agents. The ability to construct complex scaffolds from simple, functionalized starting materials like 3-Bromo-4-carboxyphenylboronic acid is a key enabler of drug discovery programs.

Contributions of 3 Bromo 4 Carboxyphenylboronic Acid to Medicinal Chemistry Scaffolds and Drug Design

Design of Biologically Active Compounds via Boronic Acid Linkages

The molecular architecture of 3-Bromo-4-carboxyphenylboronic acid, featuring a boronic acid group, a bromine atom, and a carboxylic acid on a phenyl ring, provides multiple handles for chemical modification and linkage to other molecular fragments. This trifunctional nature makes it a valuable scaffold for constructing diverse and biologically active compounds.

Boronic acids are widely recognized for their utility in forming stable linkages. nih.gov The primary application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. In the context of 3-Bromo-4-carboxyphenylboronic acid, the boronic acid moiety can react with a variety of aryl or vinyl halides to construct biaryl or styrenyl structures, which are common motifs in many drug molecules. Conversely, the bromine atom on the ring can participate in similar cross-coupling reactions with other boronic acids.

The carboxylic acid group adds another layer of synthetic versatility. It can be readily converted into amides, esters, or other functional groups, allowing for the attachment of different pharmacophores or modifying the compound's physicochemical properties, such as solubility and cell permeability. This multipoint connectivity allows medicinal chemists to systematically build and diversify libraries of compounds around the central phenylboronic acid core.

| Functional Group | Type of Reaction | Resulting Linkage/Structure | Application in Drug Design |

|---|---|---|---|

| Boronic Acid | Suzuki-Miyaura Coupling | Biaryl or Vinyl Linkage | Construction of core drug scaffolds, connection of different pharmacophoric groups. |

| Bromine Atom | Suzuki-Miyaura Coupling / Nucleophilic Substitution | Biaryl Linkage / Ether, Amine Linkage | Introduction of diverse substituents to probe structure-activity relationships. |

| Carboxylic Acid | Amide or Ester Formation | Amide or Ester Bond | Attachment of side chains, improvement of pharmacokinetic properties. |

Role in Enzyme Inhibition Mechanisms (e.g., Reversible Covalent Bonding with Nucleophilic Residues)

The boronic acid functional group is a key player in the design of enzyme inhibitors. Its unique electronic nature allows it to form reversible covalent bonds with nucleophilic residues, such as serine, threonine, or lysine (B10760008), commonly found in the active sites of enzymes. libretexts.orglibretexts.org This mechanism is distinct from non-covalent interactions and irreversible covalent bonding, offering a potent yet tunable mode of inhibition.

The boron atom in 3-Bromo-4-carboxyphenylboronic acid is electrophilic and can be attacked by a nucleophilic hydroxyl group (from a serine or threonine residue) or an amino group (from a lysine residue) within an enzyme's active site. This interaction leads to the formation of a tetrahedral boronate adduct, which mimics the transition state of the enzymatic reaction. By locking the enzyme in this non-productive state, the inhibitor effectively blocks the catalytic cycle.

This mode of inhibition is particularly relevant for serine proteases, a class of enzymes implicated in numerous diseases, including cancer, inflammation, and viral infections. The reversibility of the boronate bond is a crucial feature, as it can lead to a more favorable pharmacological profile compared to irreversible inhibitors, which can permanently deactivate the enzyme and lead to off-target effects. The design of such inhibitors often involves creating a scaffold that presents the boronic acid in a way that it can be precisely positioned within the enzyme's active site for optimal interaction.

| Enzyme Residue | Type of Interaction | Resulting Complex | Significance in Inhibition |

|---|---|---|---|

| Serine (-OH) | Reversible Covalent Bonding | Tetrahedral Boronate Ester | Mimics the transition state of substrate hydrolysis, blocking protease activity. |

| Threonine (-OH) | Reversible Covalent Bonding | Tetrahedral Boronate Ester | Similar to serine, a common target for boronic acid inhibitors. |

| Lysine (-NH2) | Dative Boron-Nitrogen Bond | Boron-Amine Complex | Can contribute to binding affinity and inhibition, though less common as the primary mechanism. |

Development of Chemical Probes and Biosensors

Chemical probes are essential tools for studying biological processes, allowing for the visualization and functional analysis of specific proteins or biomolecules within a complex cellular environment. nih.gov 3-Bromo-4-carboxyphenylboronic acid serves as a valuable starting point for the development of such probes, primarily due to the ability of the boronic acid moiety to interact with specific biological structures.

A well-established interaction of boronic acids is their reversible binding to cis-1,2- and -1,3-diols, which are structural motifs present in saccharides and glycoproteins. mdpi.com This property can be exploited to design probes that selectively target glycosylated proteins, which are often dysregulated in diseases like cancer. By attaching a reporter group—such as a fluorophore or a biotin (B1667282) tag—to the 3-bromo-4-carboxyphenylboronic acid scaffold, researchers can create probes that "light up" or allow for the isolation of specific glycoprotein (B1211001) populations. The bromo and carboxyl groups provide convenient points for the chemical conjugation of these reporter tags.

Furthermore, the principles of boronic acid chemistry are applied in the construction of biosensors. For instance, a sensor might be designed where the binding of a target diol-containing molecule to the boronic acid triggers a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com The modular nature of 3-Bromo-4-carboxyphenylboronic acid allows for the systematic tuning of the probe's affinity, selectivity, and signaling properties.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. gardp.orgresearchgate.netcollaborativedrug.com By systematically modifying a lead compound and evaluating the biological effects of these changes, chemists can design more potent and selective drugs. The multifunctional nature of 3-Bromo-4-carboxyphenylboronic acid makes it an excellent template for SAR exploration.

Starting with the 3-Bromo-4-carboxyphenylboronic acid core, medicinal chemists can generate a library of derivatives by:

Modifying the Carboxylic Acid: Converting the -COOH group to various esters (-COOR) or amides (-CONR₂) can alter the compound's hydrogen bonding capacity, polarity, and ability to interact with specific residues in a target protein.

Replacing the Bromine Atom: Using cross-coupling reactions, the bromine can be replaced with a wide range of alkyl, aryl, or heteroaryl groups. This allows for the exploration of how steric bulk and electronic properties at this position affect binding affinity.

Substituting the Phenyl Ring: Additional substituents can be introduced onto the aromatic ring to further probe the steric and electronic requirements of the binding pocket.

Each new derivative is then tested for its biological activity (e.g., IC₅₀ value against a target enzyme). The resulting data allows researchers to build a comprehensive SAR model, guiding the rational design of next-generation compounds with improved therapeutic properties. nih.govmdpi.com

| Compound | Modification from Parent Compound | Hypothetical IC₅₀ (nM) | SAR Interpretation |

|---|---|---|---|

| Parent | 3-Bromo-4-carboxyphenylboronic acid | 500 | Baseline activity. |

| Derivative A | Carboxylic acid converted to methyl ester | 250 | Esterification improves activity, possibly by enhancing cell permeability or fitting into a hydrophobic pocket. |

| Derivative B | Bromine replaced with a phenyl group | 100 | A bulky hydrophobic group at the 3-position significantly enhances potency. |

| Derivative C | Bromine replaced with a methyl group | 800 | A small alkyl group is less favorable than a halogen, suggesting a specific electronic or steric requirement. |

Precursors for Advanced Pharmaceutical Intermediates

In the complex, multi-step synthesis of modern pharmaceuticals, the availability of versatile and well-functionalized starting materials is critical. 3-Bromo-4-carboxyphenylboronic acid is a valuable precursor for the synthesis of advanced pharmaceutical intermediates due to its predictable reactivity and the strategic placement of its functional groups. nih.gov

The most significant application in this context is its use in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems. Biaryl moieties are prevalent in a wide range of drugs, including anti-inflammatory agents, antihypertensives, and anticancer drugs. By using 3-Bromo-4-carboxyphenylboronic acid, a synthetic chemist can introduce a carboxyphenylboronic acid unit into a larger molecule. The remaining bromine atom or the carboxylic acid can then be used for subsequent transformations, allowing for a convergent and efficient synthetic strategy.

This compound essentially serves as a "linchpin," enabling the connection of two or more complex molecular fragments in a controlled manner. Its stability and commercial availability further enhance its utility as a reliable building block in the pharmaceutical industry for the scalable production of drug candidates.

Applications in Advanced Materials Science

Integration into Polymer Architectures and Responsive Materials

The incorporation of 3-Bromo-4-carboxyphenylboronic acid into polymer chains is a key strategy for creating materials that can respond to specific environmental stimuli, such as pH and the presence of diols (including saccharides). mdpi.comnih.gov The boronic acid group is the primary functional unit responsible for this responsiveness. It exists in equilibrium between a neutral, trigonal form and a charged, tetrahedral boronate ester when it reacts with 1,2- or 1,3-diols. mdpi.com This reversible covalent interaction is the foundation for its use in "smart" materials.

When integrated into polymer architectures, this equilibrium shift can induce significant macroscopic changes. For instance, the formation of charged boronate esters increases the hydrophilicity and charge density along the polymer backbone, leading to swelling in hydrogels or the dissolution of polymeric aggregates like micelles. mdpi.com This behavior is crucial for applications such as autonomous drug delivery systems, where a polymer matrix can release a therapeutic payload in response to elevated glucose levels. mdpi.com

The synthesis of these functional polymers can be approached in several ways:

Direct Polymerization: Involving the direct polymerization of monomers containing the unprotected boronic acid group.

Protected Monomer Polymerization: Polymerizing monomers where the boronic acid is protected as an ester, followed by a deprotection step.

Post-Polymerization Modification: Introducing the boronic acid moiety onto a pre-existing polymer backbone. mdpi.com

The 3-Bromo-4-carboxyphenylboronic acid molecule is particularly versatile. The carboxylic acid group can be used to create amide or ester linkages to incorporate it into polymer backbones like polyamides or polyesters. The bromine atom serves as a valuable site for post-polymerization modification via reactions like Suzuki or Heck coupling, allowing for the attachment of other functional groups to further tune the material's properties.

Table 1: Role of Functional Groups in Responsive Polymers

| Functional Group | Primary Role in Polymer Architecture | Contribution to Material Responsiveness |

|---|---|---|

| Boronic Acid (-B(OH)₂) | Core responsive unit | Forms reversible covalent bonds with diols (e.g., glucose), leading to changes in charge and hydrophilicity. mdpi.com |

| Carboxylic Acid (-COOH) | Polymerization and anchoring point | Enables incorporation into polymer backbones (e.g., polyesters, polyamides); influences solubility and provides pH-responsiveness. |

| Bromine (-Br) | Site for post-polymerization functionalization | Allows for grafting of additional molecules or cross-linking via coupling reactions to fine-tune properties. |

Synthesis of Conjugated Polymers and Optoelectronic Materials

In the field of optoelectronics, conjugated polymers are valued for their semiconducting properties. The synthesis of these materials often relies on cross-coupling reactions that link aromatic units into an extended π-conjugated system. 3-Bromo-4-carboxyphenylboronic acid is an ideal monomer for this purpose, primarily through its application in Suzuki cross-coupling reactions. nih.gov

In a typical Suzuki polymerization, the boronic acid group of one monomer reacts with a halogenated site (like the bromine atom) on another monomer in the presence of a palladium catalyst. The structure of 3-Bromo-4-carboxyphenylboronic acid allows it to act as an A-B type monomer, where 'A' is the boronic acid and 'B' is the bromine. This enables self-condensation polymerization. Alternatively, it can be copolymerized with other di-functionalized monomers (e.g., dibromo- or diboronic acid-containing aromatics) to create donor-acceptor copolymers, which are critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The carboxylic acid group adds another layer of functionality. It can be used to:

Improve Solubility: By converting it to an ester with bulky or long alkyl chains, the solubility of the resulting conjugated polymer in common organic solvents can be dramatically improved, which is essential for solution-based processing and device fabrication.

Tune Electronic Properties: The electron-withdrawing nature of the carboxyl or ester group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, allowing for the fine-tuning of its optical and electronic characteristics.

Interface Modification: The carboxylic acid can serve as an anchoring group to bind the polymer to the surface of metal oxide electrodes (e.g., TiO₂, ZnO), improving charge extraction in solar cells.

Table 2: Synthetic Strategies for Conjugated Polymers

| Polymerization Method | Role of 3-Bromo-4-carboxyphenylboronic acid | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| Suzuki Self-Condensation | A-B type monomer | Homopolymer | Organic Field-Effect Transistors (OFETs) |

| Suzuki Co-Polymerization | Co-monomer with a di-bromo or di-boronic acid species | Alternating Donor-Acceptor Copolymer | Organic Photovoltaics (OPVs), OLEDs |

Surface Modification and Functionalization for Smart Materials

The creation of "smart" surfaces—materials that can interact with and respond to their environment—is a rapidly advancing area of materials science. researchgate.netrsc.org Surface functionalization is a key technique used to impart these properties without altering the bulk characteristics of the underlying material. nih.gov 3-Bromo-4-carboxyphenylboronic acid is an excellent candidate for surface modification due to its distinct functional groups.

The carboxylic acid group provides a strong anchor for grafting the molecule onto a variety of substrates. It can form covalent bonds with surfaces rich in hydroxyl groups (e.g., metal oxides like silica, titania, or glass) or amine groups. This versatility allows for the modification of a wide range of materials. nih.gov

Once anchored, the outward-facing boronic acid group can act as a recognition site. This is particularly useful for creating chemical sensors or biocompatible surfaces. For example, a surface functionalized with 3-Bromo-4-carboxyphenylboronic acid can selectively bind to saccharides or glycoproteins. This principle can be applied to:

Biomedical Implants: To improve biocompatibility or to create surfaces that can selectively capture specific cells or biomolecules. researchgate.net

Sensing Platforms: For the development of sensors that can detect glucose or other diol-containing analytes.

Responsive Coatings: Where the binding of a target molecule to the boronic acid triggers a change in surface properties, such as wettability or color.

The bromine atom on the phenyl ring remains available for further functionalization after the molecule has been anchored to a surface. This allows for the attachment of other molecules, such as fluorescent dyes for reporting binding events, or polymers to create responsive polymer brushes. This multi-step functionalization strategy enables the design of highly complex and tailored smart surfaces.

Catalytic Roles and Mechanisms of Boronic Acids

Organocatalysis Mediated by 3-Bromo-4-carboxyphenylboronic Acid

While specific research detailing 3-Bromo-4-carboxyphenylboronic acid as a standalone organocatalyst is not extensively documented, its inherent functionalities suggest a strong potential for such applications. Boronic acids, in general, are known to catalyze a variety of organic transformations. rsc.org The Lewis acidic boron center can activate carbonyl compounds, and the presence of the carboxylic acid group introduces a Brønsted acidic site. This dual-functionality could enable 3-Bromo-4-carboxyphenylboronic acid to act as a bifunctional organocatalyst.

For instance, the boronic acid moiety can activate carboxylic acids by forming an acyloxyboronic acid intermediate, facilitating reactions like amidations and esterifications. nih.gov The adjacent carboxylic acid group on the phenyl ring could participate in the reaction mechanism, potentially through intramolecular hydrogen bonding or by acting as a proton shuttle, thereby influencing the stereoselectivity and reaction rates. The electron-withdrawing nature of the bromine atom can further modulate the Lewis acidity of the boronic acid group, fine-tuning its catalytic activity.

A plausible, though not yet demonstrated, organocatalytic application for 3-Bromo-4-carboxyphenylboronic acid could be in condensation reactions, such as the formation of imines or enamines. In such a scenario, the boronic acid could activate the carbonyl component, while the carboxylic acid group could assist in the dehydration step, promoting catalyst turnover.

Cooperative Catalysis with Transition Metals

One of the most prominent roles of boronic acids in catalysis is their participation in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this context, 3-Bromo-4-carboxyphenylboronic acid serves as a crucial coupling partner, working in concert with a palladium catalyst to form new carbon-carbon bonds.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with the following key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to an organohalide.

Transmetalation: The organoboron compound, in this case, 3-Bromo-4-carboxyphenylboronic acid, transfers its organic group to the palladium(II) complex. This step typically requires activation of the boronic acid with a base.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the bromo and carboxyl functional groups on the phenyl ring of 3-Bromo-4-carboxyphenylboronic acid can influence the electronic properties and reactivity of the molecule in the transmetalation step. The specific conditions for a Suzuki-Miyaura reaction involving this compound would need to be optimized, considering the choice of palladium catalyst, ligand, base, and solvent.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Role of 3-Bromo-4-carboxyphenylboronic acid |

| Oxidative Addition | The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. | Not directly involved in this step. |

| Transmetalation | The organic group from the activated boronic acid is transferred to the Pd(II) complex. | Acts as the source of the bromo-carboxyphenyl group. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple to form the product (R-R') and regenerate the Pd(0) catalyst. | The bromo-carboxyphenyl moiety becomes part of the final coupled product. |

Template-Directed Reactions Facilitated by Boronic Acid Moieties

The boronic acid group can bind to a diol-containing substrate, bringing it into proximity with another reactant. This templating effect can enhance reaction rates and control stereochemistry by pre-organizing the reacting molecules. The carboxylic acid group on 3-Bromo-4-carboxyphenylboronic acid could further contribute to this templating effect through hydrogen bonding or other non-covalent interactions, providing an additional layer of control over the reaction.

For a hypothetical template-directed reaction, 3-Bromo-4-carboxyphenylboronic acid could be used to control the regioselectivity of a reaction on a polyol substrate. By selectively binding to a specific pair of hydroxyl groups, it could direct a reagent to a particular site on the molecule. After the reaction, the boronic acid template can be easily removed by hydrolysis.

Role in Acid Catalysis

3-Bromo-4-carboxyphenylboronic acid possesses both a Lewis acidic center (the boron atom) and a Brønsted acidic center (the carboxylic acid). This dual acidity allows it to function as an effective acid catalyst in various organic transformations. nih.gov

The Lewis acidic boronic acid can activate electrophiles, such as carbonyl compounds, by coordinating to the oxygen atom, thereby increasing their reactivity towards nucleophiles. rsc.org This mode of activation is central to many boronic acid-catalyzed reactions, including condensations and additions.

The Brønsted acidity of the carboxylic acid group can also play a direct role in catalysis. For instance, in reactions that produce water as a byproduct, the carboxylic acid can act as a proton donor to facilitate the elimination of water. In some cases, a synergistic effect between the Lewis and Brønsted acidic sites can lead to enhanced catalytic activity. For example, in the esterification of a carboxylic acid with an alcohol, the boronic acid could activate the carboxylic acid of the substrate, while its own carboxylic acid group could protonate the alcohol, facilitating the nucleophilic attack.